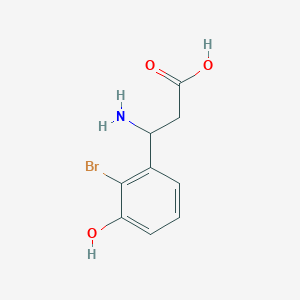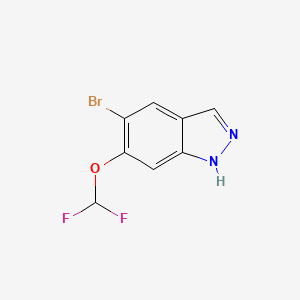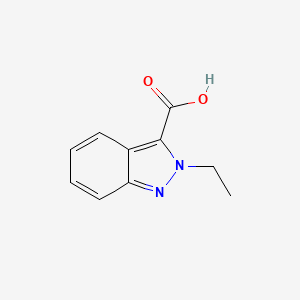![molecular formula C14H18F2N2O B12966704 5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the broader class of spiroindole derivatives, which are known for their significant biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex spirocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on high yield, low cost, and minimal environmental impact. For example, the preparation method of similar compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves etherification, nitrification, hydrolysis, reduction, and redox steps .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, spiroindole derivatives are known to inhibit microtubule assembly, which is crucial for cell division and can lead to anticancer effects . The compound may also interact with muscarinic serotonin receptors, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Spirotryprostatin A and B: These compounds also inhibit microtubule assembly and have shown potential in cancer therapy.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors and have been studied for their neurological effects.
Uniqueness
What sets 5-(Difluoromethoxy)-1’-methylspiro[indoline-3,4’-piperidine] apart is its unique combination of an indoline and a piperidine ring, which provides a distinct three-dimensional structure. This structure enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C14H18F2N2O |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H18F2N2O/c1-18-6-4-14(5-7-18)9-17-12-3-2-10(8-11(12)14)19-13(15)16/h2-3,8,13,17H,4-7,9H2,1H3 |
Clave InChI |
YNUMENMRKGSUFK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)CNC3=C2C=C(C=C3)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


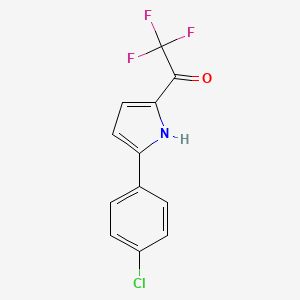
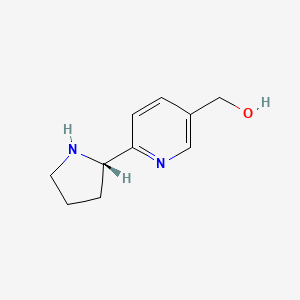

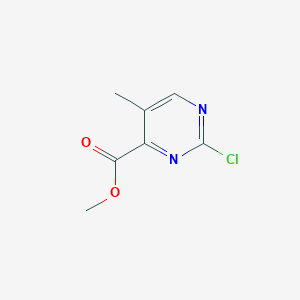
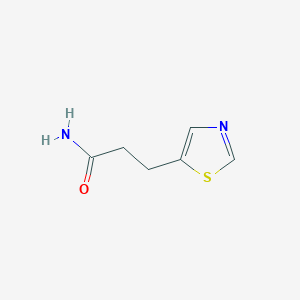
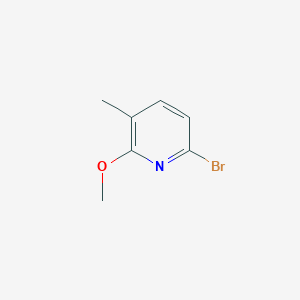

![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)

![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
